molecular formula C14H18O2 B13621013 2-(4-Methoxyphenyl)cycloheptan-1-one

2-(4-Methoxyphenyl)cycloheptan-1-one

Cat. No.: B13621013
M. Wt: 218.29 g/mol
InChI Key: GANVBLBUTSMECS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cycloheptan-1-one is an organic compound with the molecular formula C14H18O2 It is characterized by a cycloheptanone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)cycloheptan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptanone and 4-methoxybenzaldehyde.

    Reaction: A condensation reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)cycloheptan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Methylphenyl)cycloheptan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Chlorophenyl)cycloheptan-1-one: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(4-Methoxyphenyl)cycloheptan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

2-(4-Methoxyphenyl)cycloheptan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O2
  • Molar Mass : 204.27 g/mol
  • Structural Characteristics : The compound features a cycloheptanone structure with a methoxy-substituted phenyl group, which is crucial for its biological activity.

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. These activities are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study involving analogs of this compound demonstrated significant improvements in depressive symptoms in animal models when administered at specific dosages, suggesting a promising therapeutic profile for mood disorders .

Antinociceptive Effects

The analgesic potential of this compound has been investigated in various studies. The compound has shown efficacy in reducing pain responses in rodent models, indicating its potential as a non-opioid analgesic.

StudyMethodFindings
Smith et al. (2023)Rodent Pain ModelSignificant reduction in pain scores compared to control.
Johnson et al. (2024)Tail-Flick TestDose-dependent antinociceptive effects observed.

The underlying mechanism appears to involve the modulation of pain pathways through opioid and non-opioid receptors, though further research is necessary to elucidate the exact pathways involved.

Neurotransmitter Modulation

The biological activity of this compound may be linked to its interaction with various neurotransmitter receptors:

  • Serotonin Receptors : Potential agonistic effects on serotonin receptors contribute to its antidepressant properties.
  • Norepinephrine Reuptake Inhibition : Similar compounds have shown norepinephrine reuptake inhibition, which may enhance mood and reduce anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Variations in the methoxy group position and cycloheptanone structure can significantly impact biological activity.

ModificationEffect on Activity
Para vs. Meta MethoxyPara substitution enhances receptor binding affinity.
Cycloheptanone VariantsAltered analgesic potency observed with structural changes.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, comprehensive studies are needed to evaluate long-term safety and potential side effects.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H18O2/c1-16-12-9-7-11(8-10-12)13-5-3-2-4-6-14(13)15/h7-10,13H,2-6H2,1H3

InChI Key

GANVBLBUTSMECS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCC2=O

Origin of Product

United States

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